molecular formula C2HN3O B3039143 1,2,4-Triazol-5-One CAS No. 42131-33-9

1,2,4-Triazol-5-One

Cat. No.: B3039143
CAS No.: 42131-33-9
M. Wt: 83.05 g/mol
InChI Key: MDTUWBLTRPRXBX-UHFFFAOYSA-N
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Description

1,2,4-Triazol-5-One is a heterocyclic compound containing a five-membered ring with three nitrogen atoms and two carbon atoms. This compound is known for its versatile chemical properties and potential applications in various fields, including pharmaceuticals, agriculture, and materials science. The structure of this compound allows it to participate in a wide range of chemical reactions, making it a valuable building block in synthetic chemistry.

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes and proteins

Cellular Effects

It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2,4-Triazol-5-One can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes interactions with transporters or binding proteins, and potential effects on its localization or accumulation .

Subcellular Localization

It is believed that this compound may be directed to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,4-Triazol-5-One can be synthesized through several methods. One common approach involves the cyclization of thiosemicarbazide with formic acid, followed by oxidation of the resulting 1-formyl-3-thiosemicarbazide to yield this compound . Another method involves the reaction of hydrazine with formamide under acidic conditions to form the triazole ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process typically includes steps such as mixing, heating, and purification through crystallization or distillation .

Comparison with Similar Compounds

Properties

IUPAC Name

1,2,4-triazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HN3O/c6-2-3-1-4-5-2/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTUWBLTRPRXBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)N=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

83.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4045-72-1
Record name 3H-1,2,4-Triazol-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004045721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-1,2,4-TRIAZOL-3-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XUN2LH5NF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Aqueous semicarbazide free base feedstock (523.8 grams) was prepared from 64 percent N2H4 (4.18 moles) and urea (4.17 moles) by the method of Example 1. Ninety-eight percent sulfuric acid (99.8 grams, 0.998 mole) and 90 percent formic acid (510.6 grams, 9.99 moles) were successively added to the aqueous semicarbazide free base. After reflux at 108°-110° C. for four hours, a formic acid/H2O azeotrope was stripped, H2O (160 ml) was added to the concentrate and stripping resumed at 118°-125° C. to give 595 grams of combined distillate. The reaction mixture was cooled to 10° C. and the mother liquor was siphoned (58 grams). Crude 1,2,4-triazol-5-one was recrystallized from H2O (725 ml), the supernatant liquid was siphoned (930 grams), and 200 ml H2O was added for product filtration. Vacuum-drying gave 152.6 grams of 1,2,4-triazol-5-one (1.80 moles, 43.1 percent yield based on N2H4 charged), m.p. 234°-236° C. (Cl-, 0.02 percent).
[Compound]
Name
N2H4
Quantity
4.18 mol
Type
reactant
Reaction Step One
Name
Quantity
4.17 mol
Type
reactant
Reaction Step One
Quantity
99.8 g
Type
reactant
Reaction Step Two
Quantity
510.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
160 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
43.1%

Synthesis routes and methods II

Procedure details

Aqueous semicarbazide free base feedstock (523.8 grams) was prepared from 64 percent N2H4 (4.18 moles) and urea (4.17 moles) by the method of Example 1. Thirty-seven percent hydrochloric acid (205.6 grams, 2.08 moles) and 90 percent formic acid (533.3 grams, 10.44 moles) were successively added to the aqueous semicarbazide free base. The mixture was heated to 107°-110° C. for four hours; a formic acid-H2O azeotrope distilled (610.5 grams), followed by H2O addition (160 ml) and resumption of stripping (107 grams). After cooling to 10° C., the mother liquor was siphoned (307 grams). The crude 1,2,4-triazol-5-one was recrystallized from H2O (760 ml). After cooling to 10° C., the supernatant liquid was siphoned (807 grams) and the product was slurried with an additional 210 ml H2O (10° C.), filtered, and vacuum-dried to give 168.5 grams of 1,2,4-triazol-5-one (1.98 moles, 47.4 percent yield based on N2H4 charged), m.p. 236.5°-8° C. (Cl-, 0.22 percent).
[Compound]
Name
N2H4
Quantity
4.18 mol
Type
reactant
Reaction Step One
Name
Quantity
4.17 mol
Type
reactant
Reaction Step One
Quantity
205.6 g
Type
reactant
Reaction Step Two
Quantity
533.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
47.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4-Triazol-5-One
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1,2,4-Triazol-5-One
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1,2,4-Triazol-5-One
Reactant of Route 4
1,2,4-Triazol-5-One
Reactant of Route 5
1,2,4-Triazol-5-One
Reactant of Route 6
1,2,4-Triazol-5-One
Customer
Q & A

Q1: What is the molecular formula and weight of 1,2,4-Triazol-5-one?

A1: The molecular formula of this compound is C2H3N3O, and its molecular weight is 85.06 g/mol.

Q2: Which spectroscopic techniques are commonly used to characterize this compound derivatives?

A: Researchers frequently utilize Infrared Spectroscopy (IR), ¹H Nuclear Magnetic Resonance (¹H-NMR), ¹³C Nuclear Magnetic Resonance (¹³C-NMR), and Ultraviolet-Visible Spectroscopy (UV) to characterize newly synthesized this compound derivatives. [, , , , ] These techniques help determine the structural features and confirm the successful synthesis of target compounds.

Q3: Does this compound exist in different tautomeric forms?

A: Yes, this compound can exist in various tautomeric forms, including 4H-triazolones, hydroxytriazoles, and 1H-triazolones. [] Thorough NMR spectroscopic studies, including ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR, have confirmed that the synthesized compounds primarily exist as 4H-triazolones. []

Q4: Are there studies exploring the acidic properties of this compound derivatives?

A: Yes, several studies have investigated the acidic properties of this compound derivatives through potentiometric titrations. [, , , , , , ] Researchers have utilized tetrabutylammonium hydroxide (TBAH) as a titrant in various non-aqueous solvents like isopropyl alcohol, tert-butyl alcohol, acetone, N,N-dimethylformamide, and acetonitrile. [, , , , , , ] These studies aim to determine pKa values, half-neutralization potentials, and the influence of solvents and molecular structure on acidity.

Q5: How does the structure of this compound derivatives affect their acidity?

A: Research suggests that the acidity of this compound derivatives is influenced by the substituents present on the triazole ring. [, , , , , , ] Electron-withdrawing groups tend to increase acidity, while electron-donating groups decrease it. The position of the substituent on the triazole ring can also impact the pKa values.

Q6: What are the common synthetic routes to access this compound derivatives?

A: this compound derivatives are often synthesized through the reaction of alkyl or aryl ester ethoxycarbonyl hydrazones with various reagents. [, ] For instance, reacting them with p-hydroxy aniline yields 3-alkyl(aryl)-4-(p-hydroxy-phenyl)-4,5-dihydro-1H-1,2,4-triazol-5-ones. [] Utilizing 1,4-diamino benzene leads to the formation of 3-alkyl(aryl)-4-(p-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-ones. [] These synthetic procedures are often carried out under microwave heating or conventional methods.

Q7: Can this compound derivatives undergo further chemical modifications?

A: Yes, this compound derivatives can be further modified. [, , , , ] For instance, 3-alkyl(aryl)-4-(p-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-ones can react with benzaldehyde to form 3-alkyl(aryl)-4-(4′-benzilidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones. [] Additionally, selective reduction of these compounds with sodium borohydride (NaBH4) in diglyme or dimethyl sulfoxide (DMSO) can yield 3-alkyl-4-(alkylamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones. []

Q8: What are the potential applications of this compound derivatives?

A: Research suggests potential applications for this compound derivatives in various fields. These include their use as anticancer agents, [] anticonvulsants, [, ] and antimicrobial agents. [, , ]

Q9: How do this compound derivatives exert their anticancer activity?

A: Some this compound derivatives have shown promising activity against cancer cell lines like HT-29 (colorectal) and A549 (lung) with minimal toxicity towards non-tumor cell lines like HEK-293. [] These compounds demonstrate downregulation of specific genes involved in cancer progression, such as hTERT, c-Myc, and PD-L1. [] Additionally, they can inhibit c-Myc and PD-L1 protein production. [] Further research is underway to understand the precise mechanism of action and potential therapeutic applications.

Q10: What is the role of this compound derivatives in anticonvulsant activity?

A: Studies have investigated the anticonvulsant activity of this compound derivatives in various seizure models. [, ] Certain derivatives exhibit activity against seizures induced by maximal electroshock, pentylenetetrazole, 3-mercaptopropionic acid, bicuculline, and quinolinic acid. [, ] While the exact mechanism remains unclear, some studies suggest that GABA-mediated mechanisms might be involved. []

Q11: How is computational chemistry used in the study of this compound derivatives?

A: Computational methods, including Density Functional Theory (DFT) calculations, are employed to predict the properties and reactivity of this compound derivatives. [, , , ] These methods help determine molecular geometries, electronic properties, spectroscopic characteristics, and potential for applications like explosives. [, , , ]

Q12: What is the significance of Structure-Activity Relationship (SAR) studies for this compound derivatives?

A: SAR studies are crucial for understanding how specific structural modifications of this compound derivatives influence their biological activity, potency, and selectivity. [, , ] Researchers can design and synthesize new derivatives with improved pharmacological profiles by systematically altering substituents and analyzing their impact on target interactions.

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